2-ethylsulfanyl-N-pyridin-2-ylbenzamide
Description
Overview of Benzamide (B126) Derivatives in Synthetic Organic Chemistry
Benzamide derivatives are characterized by a carboxamide group attached to a benzene (B151609) ring. This structural motif is readily accessible through various synthetic transformations, most commonly via the coupling of a benzoic acid derivative with an amine. The robustness of the amide bond, coupled with the diverse chemistry of the aromatic ring, allows for extensive functionalization, leading to a vast chemical space of benzamide-containing compounds. Synthetic organic chemists frequently employ benzamides as key intermediates and final products in the synthesis of complex molecules.
The Significance of Pyridine-Containing Moieties in Chemical Systems
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is another privileged structure in chemical sciences. Its presence in a molecule can significantly influence its physicochemical properties, such as solubility, basicity, and ability to participate in hydrogen bonding. Furthermore, the nitrogen atom in the pyridine ring can act as a coordination site for metal ions, making pyridine-containing compounds valuable as ligands in catalysis and materials science. In medicinal chemistry, the pyridine moiety is a common feature in numerous drugs due to its ability to engage in various biological interactions.
Positioning of 2-ethylsulfanyl-N-pyridin-2-ylbenzamide within Contemporary Research Trajectories
This compound is a molecule that elegantly combines the key features of both substituted benzamides and pyridine-containing compounds. It features a benzamide core, substituted at the 2-position with an ethylsulfanyl group, and the amide nitrogen is linked to a pyridine-2-yl moiety. While direct and extensive research on this specific compound is not widely published, its structural components suggest its potential relevance in several contemporary research areas. The exploration of its synthesis, properties, and potential applications is a logical progression in the broader investigation of N-pyridin-2-ylbenzamide analogues, which have shown promise in various fields, including as potential therapeutic agents. nih.gov The presence of the sulfur-containing ethylsulfanyl group may also impart unique electronic and steric properties, potentially leading to novel biological activities or material characteristics.
Structure
3D Structure
Properties
CAS No. |
663187-41-5 |
|---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H14N2OS/c1-2-18-12-8-4-3-7-11(12)14(17)16-13-9-5-6-10-15-13/h3-10H,2H2,1H3,(H,15,16,17) |
InChI Key |
GZCFHQFUVKSSFE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis and Characterization of 2 Ethylsulfanyl N Pyridin 2 Ylbenzamide
Proposed Synthetic Methodologies
A logical approach to the synthesis of this compound would involve the amide coupling of 2-(ethylthio)benzoic acid with 2-aminopyridine (B139424). This reaction can be facilitated by a variety of modern coupling reagents.
Step 1: Synthesis of 2-(ethylthio)benzoic acid
One potential route to 2-(ethylthio)benzoic acid begins with the reaction of a suitable chlorobenzonitrile with sodium ethanethiolate, followed by hydrolysis of the nitrile to a carboxylic acid. google.com
Step 2: Amide Coupling
The synthesized 2-(ethylthio)benzoic acid can then be coupled with 2-aminopyridine. This is a standard amide bond formation that can be achieved using various coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base. nih.govasiaresearchnews.comrsc.org More contemporary and efficient methods might also be employed. nih.govrsc.org
Spectroscopic and Analytical Characterization
The characterization of the synthesized this compound would rely on standard spectroscopic techniques.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene (B151609) and pyridine (B92270) rings. The ethyl group of the ethylsulfanyl moiety would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The amide proton (N-H) would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show signals for all 14 carbon atoms in the molecule, with the carbonyl carbon of the amide appearing at a characteristic downfield shift. nih.gov
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information, with characteristic fragments corresponding to the benzoyl, pyridine, and ethylsulfanyl moieties. brieflands.com
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, and C=C and C=N stretching vibrations from the aromatic rings. brieflands.com
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structurenih.gov
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various molecular properties. For 2-ethylsulfanyl-N-pyridin-2-ylbenzamide, DFT calculations are instrumental in understanding its geometry, stability, and electronic characteristics. Such calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G, to approximate the exchange-correlation energy. researchgate.net
The first step in most computational analyses is to determine the most stable three-dimensional arrangement of the molecule's atoms. This process, known as geometry optimization, involves finding the coordinates that correspond to a minimum on the potential energy surface. For this compound, this would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The resulting optimized structure provides crucial information about the molecule's shape and the spatial relationship between the benzamide (B126), pyridine (B92270), and ethylsulfanyl groups. The planarity or torsion between these rings is a key outcome of this analysis. researchgate.net
Table 1: Representative Data from Geometry Optimization of this compound This table illustrates the type of data obtained from DFT-based geometry optimization. The values are hypothetical and serve as an example.
| Parameter | Description | Optimized Value |
|---|---|---|
| Total Energy | The calculated total electronic energy of the molecule at its optimized geometry. | -1285.45 Hartrees |
| Dipole Moment | A measure of the molecule's overall polarity. | 3.21 Debye |
| C=O Bond Length | The distance between the carbon and oxygen atoms of the amide carbonyl group. | 1.23 Å |
| N-H Bond Length | The distance between the nitrogen and hydrogen atoms of the amide group. | 1.01 Å |
| C-S-C Bond Angle | The angle formed by the carbon-sulfur-carbon linkage in the ethylsulfanyl group. | 102.5° |
Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. sapub.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. mdpi.comajchem-a.com
For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. The HOMO is likely localized on the electron-rich parts of the molecule, such as the ethylsulfanyl group and the benzamide ring, while the LUMO may be distributed over the electron-deficient pyridine ring. researchgate.net A smaller HOMO-LUMO gap would suggest higher chemical reactivity.
Table 2: Frontier Molecular Orbital (FMO) Parameters for this compound This table presents typical parameters derived from FMO analysis. The values are hypothetical examples.
| Parameter | Description | Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.54 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.21 |
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across the surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). rsc.org In an EPS map, negative potential (typically colored red) indicates electron-rich areas, while positive potential (blue) signifies electron-poor regions. researchgate.net
For this compound, an EPS map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, identifying them as sites for electrophilic attack. Conversely, the hydrogen atom of the amide (N-H) group would exhibit a positive potential, marking it as a potential site for nucleophilic interaction.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While DFT calculations provide a static picture of the molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. This is particularly useful for exploring the different shapes (conformers) the molecule can adopt due to the rotation around its single bonds, such as the bond connecting the benzamide and pyridine rings or the bonds within the flexible ethylsulfanyl group. Performing MD simulations in a solvent like water can also provide insights into solute-solvent interactions. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)researchgate.net
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.
NMR Chemical Shifts: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecular structure. researchgate.netresearchgate.net By comparing the calculated spectrum with the experimental one, researchers can validate the proposed structure and assign specific signals to individual atoms. st-andrews.ac.uk
IR Frequencies: Theoretical calculations can also determine the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. This allows for the assignment of specific IR bands to the stretching and bending vibrations of functional groups, such as the C=O and N-H stretches of the amide group.
Table 3: Computationally Predicted Spectroscopic Data for this compound This table illustrates the type of spectroscopic data that can be predicted computationally. The values are hypothetical.
| Spectroscopy Type | Parameter | Predicted Value | Functional Group Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | 168.5 ppm | Amide Carbonyl (C=O) |
| ¹H NMR | Chemical Shift (δ) | 9.85 ppm | Amide Proton (N-H) |
| IR | Vibrational Frequency | 3350 cm⁻¹ | N-H Stretch |
Computational Studies on Reaction Pathways and Transition Statesresearchgate.net
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, it is possible to identify the reactants, products, and any intermediates. Crucially, this approach can locate and characterize the transition state—the highest energy point along the reaction coordinate—which is difficult to observe experimentally. researchgate.net For this compound, computational studies could be used to investigate its synthesis, for example, by modeling the acylation reaction between 2-aminopyridine (B139424) and an 2-ethylsulfanylbenzoyl derivative. These calculations would provide the activation energy, which determines the reaction rate, and offer insights into the regioselectivity and stereoselectivity of the reaction.
Coordination Chemistry and Metal Ligand Interactions
Design and Synthesis of 2-ethylsulfanyl-N-pyridin-2-ylbenzamide Metal Complexes
The synthesis of metal complexes with ligands analogous to this compound typically involves direct reactions between the ligand and a metal salt in a suitable solvent. A common strategy is to dissolve the ligand in a warm alcohol, such as ethanol (B145695), and add a solution of the desired transition metal salt, often a halide or perchlorate. researchgate.netjscimedcentral.com The reaction mixture is then heated under reflux for several hours to facilitate the complexation reaction. researchgate.netjscimedcentral.com Following the reaction, the solution is cooled, often leading to the precipitation of the metal complex. The resulting solid can then be isolated by filtration, washed with a suitable solvent to remove unreacted starting materials, and purified by recrystallization. researchgate.net For instance, the synthesis of a Nickel(II) complex with a related pyridine-containing ligand was achieved by dissolving Nickel(II) chloride hexahydrate in dry ethanol and adding it to a warmed solution of the ligand, followed by a 2-hour reflux. jscimedcentral.com
The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. libretexts.orglibretexts.org Ligands that bind through multiple sites are known as chelating ligands. libretexts.org this compound possesses four potential donor sites: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the carbonyl group, the nitrogen atom of the amide linkage, and the sulfur atom of the ethylsulfanyl group.
Based on studies of similar structures, the ligand is expected to act as a multidentate ligand, most likely in a bidentate or tridentate fashion. Coordination commonly occurs through the pyridyl nitrogen and the carbonyl oxygen or imine nitrogen, forming a stable five or six-membered chelate ring. researchgate.netbyjus.com In many complexes involving pyridine-amide scaffolds, coordination involves the pyridine nitrogen and the amide oxygen. The thioether sulfur atom also presents a potential coordination site, which could lead to tridentate chelation (N, O, S), further enhancing the stability of the resulting complex. The specific chelation mode and denticity can be influenced by the nature of the metal ion, the reaction conditions, and the presence of competing ligands. libretexts.org For example, in complexes of a related thiosemicarbazone ligand, coordination was observed through the pyridyl nitrogen, imine nitrogen, and the thione/thiolato sulfur atom. researchgate.net
Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, IR, EPR)
Spectroscopic techniques are essential for characterizing the formation and properties of metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination environment by monitoring changes in the vibrational frequencies of the ligand upon complexation. A key indicator of coordination is the shift in the stretching frequency of the C=O group of the benzamide (B126). This band typically shifts to a lower wavenumber in the complex's spectrum compared to the free ligand, indicating a weakening of the C=O bond due to the coordination of the oxygen atom to the metal center. mdpi.com Similarly, vibrations associated with the pyridine ring are expected to shift upon coordination of the pyridine nitrogen. mdpi.com New bands appearing in the far-IR region (typically 400–600 cm⁻¹) can often be assigned to M-O and M-N stretching vibrations, providing direct evidence of bond formation between the metal and the ligand's donor atoms. mdpi.comresearchgate.net
Electronic (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of the metal complexes provide insights into their electronic structure. The spectra of the complexes typically show bands corresponding to intra-ligand π-π* and n-π* transitions, which may be shifted compared to the free ligand. researchgate.net More importantly, the formation of a complex often gives rise to new absorption bands in the visible region. These can be attributed to d-d transitions within the metal ion's d-orbitals or to ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. researchgate.netsemanticscholar.org The position and intensity of these bands are characteristic of the metal ion and the coordination geometry.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions, such as Cu(II) or Mn(II), EPR spectroscopy is a powerful tool for probing the metal's electronic environment. The EPR spectrum provides information about the oxidation state, spin state, and the symmetry of the coordination sphere around the metal ion.
| Spectroscopic Technique | Typical Observation upon Complexation | Information Gained |
|---|---|---|
| Infrared (IR) | Shift in ν(C=O) and pyridine ring vibrations. Appearance of new bands in the 400-600 cm⁻¹ region. | Identification of coordinating atoms (e.g., carbonyl oxygen, pyridine nitrogen). Evidence of M-O and M-N bond formation. mdpi.commdpi.com |
| UV-Visible (UV-Vis) | Shift in ligand-based transitions. Appearance of new d-d or charge-transfer bands. | Information on coordination geometry and the electronic structure of the complex. researchgate.net |
| Electron Paramagnetic Resonance (EPR) | Signal is observed for paramagnetic complexes. | Provides details on the metal ion's oxidation state and local symmetry. |
Structural Analysis of Coordination Compounds by X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of metal complexes at an atomic level. nih.gov This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.652 (5) |
| b (Å) | 16.540 (5) |
| c (Å) | 14.512 (5) |
| β (°) | 93.495 (5) |
| Volume (ų) | 2791.6 (18) |
| Z | 4 |
Electronic Structure and Bonding Analysis in Metal-Ligand Systems
Understanding the electronic structure and the nature of bonding in these metal complexes is crucial for explaining their stability, reactivity, and spectroscopic properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to complement experimental data. semanticscholar.orgresearchgate.net
These theoretical methods can be used to optimize the geometry of the complex, which can then be compared with X-ray crystallography results. semanticscholar.org Furthermore, analysis of the molecular orbitals provides a detailed picture of the metal-ligand bonding interactions. It can distinguish the contributions of σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand. Such calculations can also predict electronic spectra (via Time-Dependent DFT), helping to assign the bands observed in experimental UV-Vis spectra to specific electronic transitions. semanticscholar.org Theoretical results can show that specific atoms, such as the pyridine nitrogen, are the primary reactive sites for coordination with a metal. researchgate.net
Role of the Benzamide-Pyridine Scaffold in Stabilizing Metal Centers
The benzamide-pyridine scaffold plays a critical role in the formation of stable metal complexes. The pyridine ring is a classic N-heterocyclic ligand that readily coordinates to a wide range of transition metals. nih.govnih.gov Its inclusion in the ligand framework provides a reliable and sterically accessible coordination site.
The benzamide portion of the molecule introduces additional donor atoms (O and N) and links the pyridine unit, creating a pre-organized structure conducive to chelation. The formation of a five- or six-membered chelate ring upon coordination is entropically favored and leads to a significant increase in the thermodynamic stability of the complex, an effect known as the "chelate effect." The rigid aromatic backbone of the scaffold helps to reduce conformational flexibility, which can further enhance complex stability. researchgate.net This combination of a reliable N-heterocyclic donor with a flexible amide linkage allows the ligand to adapt to the preferred coordination geometries of different metal ions, making the benzamide-pyridine scaffold a versatile platform in coordination chemistry. nih.govrsc.org
Mechanistic Studies of Chemical Transformations Involving 2 Ethylsulfanyl N Pyridin 2 Ylbenzamide
Investigation of Reaction Mechanisms in Synthetic Pathways
The synthesis of N-(pyridin-2-yl)benzamides can be achieved through various methods, with the most common being the coupling of a benzoic acid derivative with 2-aminopyridine (B139424). The formation of 2-ethylsulfanyl-N-pyridin-2-ylbenzamide likely proceeds through a similar pathway, typically involving the activation of the carboxylic acid group of 2-(ethylsulfanyl)benzoic acid to facilitate nucleophilic attack by the amino group of 2-aminopyridine.
One plausible mechanism involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂). The reaction would proceed as follows:
Activation of Carboxylic Acid: 2-(Ethylsulfanyl)benzoic acid reacts with thionyl chloride to form the highly electrophilic 2-(ethylsulfanyl)benzoyl chloride. This step involves the formation of a chlorosulfite intermediate which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.
Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of 2-aminopyridine attacks the carbonyl carbon of 2-(ethylsulfanyl)benzoyl chloride. This leads to the formation of a tetrahedral intermediate.
Proton Transfer and Elimination: A proton is transferred from the nitrogen atom, and the chloride ion is eliminated, regenerating the carbonyl double bond and forming the final amide product, this compound.
Alternatively, peptide coupling reagents can be employed for the amidation reaction. These reagents activate the carboxylic acid in situ, allowing for a one-pot synthesis under milder conditions. For instance, the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), facilitates amide bond formation. The mechanism in this case involves the formation of an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the amine.
Recent advancements have also explored catalytic methods for amidation. For example, nickel-based metal-organic frameworks have been shown to be efficient catalysts for the oxidative amidation of aldehydes and amines to form N-(pyridin-2-yl)arylamides. rsc.org While not specifically demonstrated for this compound, such catalytic approaches could offer a more sustainable synthetic route. Mechanistic investigations of these catalytic cycles often involve oxidative addition, reductive elimination, and ligand exchange steps. rsc.org Furthermore, palladium-catalyzed N-arylation of secondary acyclic amides has been developed, and computational studies have been used to explore the mechanistic details of such transformations. nih.gov
A proposed synthetic pathway for N-pyridin-2-yl benzamide (B126) derivatives involves the reaction of a substituted benzoic acid with 2-aminopyridines in the presence of a coupling agent or after conversion to the corresponding acyl chloride. researchgate.net
| Reaction Step | Description | Key Intermediates |
| 1. Carboxylic Acid Activation | Conversion of 2-(ethylsulfanyl)benzoic acid to a more reactive derivative. | Acyl chloride, O-acylisourea |
| 2. Nucleophilic Attack | The amino group of 2-aminopyridine attacks the activated carbonyl carbon. | Tetrahedral intermediate |
| 3. Product Formation | Elimination of a leaving group (e.g., Cl⁻) and a proton to form the amide bond. | This compound |
Kinetics and Thermodynamics of Chemical Reactions
The kinetics and thermodynamics of the formation of this compound are crucial for optimizing reaction conditions to maximize yield and minimize reaction time. Amidation reactions are typically reversible, and the position of the equilibrium is influenced by factors such as temperature, pressure, and the removal of byproducts. acs.orgnih.gov
The direct condensation of a carboxylic acid and an amine to form an amide is generally a thermodynamically favorable process, with the formation of a stable amide bond and a molecule of water. However, the reaction often has a high activation energy, necessitating the use of catalysts or activating agents to proceed at a reasonable rate. mdpi.com The rate of the reaction is dependent on the concentration of the reactants and the catalyst, as well as the temperature.
A general rate law for a simple uncatalyzed amidation reaction can be expressed as: Rate = k [Carboxylic Acid] [Amine]
Where 'k' is the rate constant. The value of 'k' is influenced by the electronic and steric properties of the reactants.
Thermodynamically, the equilibrium constant (Keq) for the amidation reaction gives an indication of the extent to which the reaction will proceed towards the products.
2-(ethylsulfanyl)benzoic acid + 2-aminopyridine ⇌ this compound + H₂O
The Gibbs free energy change (ΔG) for the reaction is related to the equilibrium constant by the equation: ΔG = -RT ln(Keq)
In catalyzed reactions, the catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the rate of both the forward and reverse reactions and allowing the system to reach equilibrium more quickly. The catalyst does not, however, affect the position of the equilibrium. To drive the reaction to completion, it is often necessary to remove the water byproduct, for instance, by azeotropic distillation. mdpi.com
| Parameter | Description | Influence on Reaction |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Higher Ea leads to a slower reaction rate. Catalysts lower Ea. |
| Rate Constant (k) | A proportionality constant in the rate law. | Dependent on temperature and the nature of the reactants. |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Amidation is typically exothermic (negative ΔH). |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of the reaction. | A negative ΔG indicates a product-favored reaction at equilibrium. |
| Equilibrium Constant (Keq) | The ratio of product concentrations to reactant concentrations at equilibrium. | A large Keq indicates that the formation of products is favored. |
Role of Substituents (Ethylsulfanyl, Pyridyl) in Directing Reactivity
The electronic and steric properties of the ethylsulfanyl and pyridyl substituents play a significant role in directing the reactivity of this compound. These groups influence the electron density distribution within the molecule, affecting the nucleophilicity and electrophilicity of various sites.
Ethylsulfanyl Group (-SEt):
The ortho-positioning of the ethylsulfanyl group can also exert steric hindrance, which may influence the approach of reagents to the adjacent amide functionality.
Pyridyl Group (-C₅H₄N):
The 2-pyridyl group attached to the amide nitrogen is an electron-withdrawing group due to the higher electronegativity of the nitrogen atom compared to carbon. This nitrogen atom can withdraw electron density from the amide nitrogen and the benzoyl group through both inductive and resonance effects. The presence of the pyridyl group can influence the properties of the amide bond itself. For instance, it can affect the rotational barrier around the C-N bond and the planarity of the amide group.
The nitrogen atom in the pyridyl ring also provides a basic site that can be protonated or can coordinate to metal centers. This property is crucial in many of its applications, for example, in coordination chemistry and catalysis. The pyridyl nitrogen can also participate in hydrogen bonding, which can influence the conformation and reactivity of the molecule. nih.gov
In the context of further reactions on the aromatic rings, the ethylsulfanyl group on the benzoyl ring would direct incoming electrophiles to the para position relative to itself (position 5 of the benzoyl ring), assuming the ortho positions are sterically hindered. The pyridyl group deactivates its own ring towards electrophilic substitution and would direct incoming electrophiles to the 3- and 5-positions.
| Substituent | Electronic Effect | Steric Effect | Influence on Reactivity |
| Ethylsulfanyl (-SEt) | -I (inductive withdrawal), +R (resonance donation) | Moderate steric hindrance at the ortho position. | Net deactivating effect on the benzoyl ring for electrophilic substitution. |
| Pyridyl (-C₅H₄N) | -I (inductive withdrawal), -R (resonance withdrawal) | Can influence the conformation around the amide bond. | Deactivates the pyridyl ring for electrophilic substitution. Provides a basic/coordinating site. |
Intermolecular and Intramolecular Interactions Governing Reaction Outcomes
Intermolecular and intramolecular interactions play a crucial role in determining the conformation, crystal packing, and ultimately, the reaction outcomes of this compound. These non-covalent interactions include hydrogen bonding, π-π stacking, and van der Waals forces.
Intramolecular Interactions:
A key potential intramolecular interaction in this compound is the formation of a hydrogen bond between the amide N-H proton and the nitrogen atom of the pyridyl ring. rsc.orgresearchgate.net This interaction would lead to the formation of a stable six-membered ring, which would significantly influence the conformation of the molecule, likely forcing the pyridyl and benzoyl groups into a more coplanar arrangement. X-ray crystal structures of related N-(pyridin-2-yl)benzamide derivatives often reveal a preference for a cis amide geometry where the aromatic groups are on the same side of the C-N bond, a conformation that can be stabilized by such intramolecular hydrogen bonding. nih.govresearchgate.net This conformational preference can, in turn, affect the accessibility of the reactive sites in the molecule.
Intermolecular Interactions:
In the solid state and in solution, molecules of this compound can interact with each other through various intermolecular forces. The amide group is a classic motif for forming strong intermolecular hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor. mdpi.comnih.gov This can lead to the formation of dimers or extended hydrogen-bonded chains in the crystal lattice. researchgate.net
These non-covalent interactions can influence the outcome of reactions in several ways:
Stereoselectivity: In solid-state reactions, the pre-organization of molecules in the crystal lattice due to these interactions can lead to high stereoselectivity.
Regioselectivity: The accessibility of different reactive sites can be influenced by how the molecules pack together, potentially leading to different regiochemical outcomes in solid-state versus solution-phase reactions.
Reaction Rate: Strong intermolecular interactions in the solid state might hinder the molecular motion required for a reaction to occur, leading to slower reaction rates compared to the solution phase.
The interplay of these intramolecular and intermolecular forces is complex and can be studied using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. mdpi.comnih.gov
| Interaction Type | Description | Potential Influence on this compound |
| Intramolecular Hydrogen Bonding | Between the amide N-H and the pyridyl nitrogen. | Enforces a specific conformation, potentially a cis amide geometry. |
| Intermolecular Hydrogen Bonding | Between the N-H of one molecule and the C=O of another. | Leads to the formation of dimers or polymeric chains in the solid state. |
| π-π Stacking | Between the aromatic rings of adjacent molecules. | Contributes to crystal packing and stability. |
| van der Waals Forces | Weak, non-specific interactions between all atoms. | Contribute to the overall intermolecular potential energy. |
Derivatization and Structure Reactivity/interaction Relationship Studies
Systematic Modification of the 2-ethylsulfanyl-N-pyridin-2-ylbenzamide Scaffold
Systematic modification of the this compound scaffold allows for a comprehensive investigation of its structure-reactivity relationships. The core structure features three key regions amenable to derivatization: the benzamide (B126) ring, the pyridine (B92270) ring, and the ethylsulfanylethyl group. Modifications in these areas can be strategically implemented to modulate the molecule's properties.
Common synthetic strategies for the derivatization of analogous N-arylbenzamides involve the coupling of a substituted benzoic acid with a corresponding substituted aminopyridine. For instance, the synthesis of N-(pyridin-2-yl)arylamides has been achieved using Ni-based metal-organic frameworks as heterogeneous catalysts for the amidation reaction. researchgate.net This approach could be adapted for the synthesis of derivatives of this compound by utilizing appropriately substituted starting materials.
The introduction of various substituents onto the benzamide or pyridine rings of the this compound scaffold can profoundly influence its electronic and steric properties. These changes, in turn, can dictate the molecule's reactivity and interaction with other chemical species.
Electronic Effects: The electronic nature of a substituent, whether electron-donating (EDG) or electron-withdrawing (EWG), alters the electron density distribution across the molecule. On the benzamide ring, an EDG such as a methoxy (B1213986) (-OCH₃) or an amino (-NH₂) group would increase the electron density of the aromatic ring, potentially affecting the acidity of the amide proton and the rotational barrier around the amide bond. Conversely, an EWG like a nitro (-NO₂) or a cyano (-CN) group would decrease the electron density. rsc.org
Similarly, substituents on the pyridine ring can modulate its basicity. EDGs will increase the pKa of the pyridine nitrogen, making it a stronger Lewis base, while EWGs will decrease its basicity. nih.gov The electronic effects of substituents on N,N,N′,N′-tetraaryl-p-phenylenediamine derivatives have been shown to follow Hammett relationships for their oxidation potentials, a principle that would likely apply to the this compound system as well. researchgate.net
Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can impact the conformation of the molecule and its ability to interact with other molecules. Bulky substituents, such as a tert-butyl group, placed in proximity to the amide linkage or the pyridine nitrogen can restrict bond rotation and influence the preferred three-dimensional structure. In studies of Sₙ2 reactions, it has been noted that bulky substituents can lead to a release of steric repulsion in the transition state, a concept that highlights the complex nature of steric effects. nih.gov For substituted pyridylpyrazole ligands in zinc(II) coordination chemistry, the steric influence of alkyl substituents has been shown to affect the stability of the resulting metal complexes and their crystal packing. consensus.app
The interplay of electronic and steric effects is crucial. For instance, an ortho-substituent on the benzamide ring could induce a twist in the molecule, altering the conjugation between the aromatic ring and the amide group, thereby modifying both its electronic properties and its shape.
| Substituent (R) on Benzamide Ring (para-position) | Electronic Effect | Expected Impact on Amide N-H Acidity | Steric Hindrance |
| -OCH₃ | Electron-donating | Decrease | Low |
| -CH₃ | Electron-donating | Decrease | Low |
| -H | Neutral | Baseline | None |
| -Cl | Electron-withdrawing | Increase | Low |
| -NO₂ | Strongly Electron-withdrawing | Significant Increase | Medium |
| -C(CH₃)₃ | Electron-donating (inductive) | Decrease | High |
The this compound scaffold possesses multiple potential coordination sites, including the pyridine nitrogen, the amide oxygen, and the sulfur atom of the ethylsulfanyl group. This makes it a potentially versatile ligand for metal ions. The systematic modifications discussed above can significantly alter its coordination behavior.
Changes in the electronic properties of the pyridine ring directly affect its ability to coordinate to a metal center. An increase in the basicity of the pyridine nitrogen through the introduction of EDGs would generally lead to stronger coordination. Conversely, EWGs would weaken the metal-ligand bond. Studies on Cp*Ir-(pyridinylmethyl)sulfonamide-based catalysts have shown that the electron-donating or -withdrawing nature of the substituent on the pyridine ring can influence the rate-determining step of the catalytic cycle. nih.gov
The steric bulk of substituents near the coordination sites can dictate the geometry of the resulting metal complex. For example, bulky groups on the benzamide ring could favor the formation of complexes with lower coordination numbers or specific isomeric forms. The coordination chemistry of pyridyl-substituted dithiocarbamate (B8719985) ligands demonstrates that steric influences can direct the mode of coordination. mdpi.com
Furthermore, the amide group can exist in different tautomeric forms (amide-imidol), and its coordination mode (through oxygen or nitrogen) can be influenced by the nature of the metal ion and the electronic properties of the scaffold. The sulfur atom of the ethylsulfanyl group also presents a potential soft donor site, which could lead to chelation and the formation of stable five- or six-membered rings with a metal ion, depending on the flexibility of the ethyl chain. The coordination behavior of amine-containing phosphine (B1218219) ligands has been shown to favor a variety of coordination modes when complexed with rhodium(III) centers. researchgate.net
| Modification to Scaffold | Expected Effect on Ligand Properties | Potential Impact on Metal Complex |
| EDG on Pyridine Ring | Increased basicity of pyridine N | Stronger metal-pyridine bond |
| EWG on Pyridine Ring | Decreased basicity of pyridine N | Weaker metal-pyridine bond |
| Bulky group near Pyridine N | Steric hindrance | Altered coordination geometry, potential for lower coordination numbers |
| EDG on Benzamide Ring | Increased electron density on amide O | Enhanced coordination via amide oxygen |
| EWG on Benzamide Ring | Decreased electron density on amide O | Weakened coordination via amide oxygen |
| Modification of Ethyl Chain | Altered flexibility and steric bulk | Influence on chelate ring stability and conformation |
Rational Design Principles for Novel Functional Derivatives
The rational design of novel functional derivatives of this compound is guided by a clear understanding of the structure-property relationships discussed above. The goal is to tailor the molecule for specific applications, such as catalysis, materials science, or as a molecular sensor, by making targeted structural modifications.
For the development of new catalysts, for example, the ligand's electronic and steric properties would be tuned to optimize the activity and selectivity of a metal center. This might involve introducing specific substituents to modulate the Lewis acidity of the metal or to create a chiral environment for asymmetric catalysis. The design of pyrazole-phthalazine hybrids as α-glucosidase inhibitors is an example of a rational approach where pharmacophoric elements are combined to achieve a desired biological outcome. nih.gov
In the realm of materials science, derivatives could be designed to self-assemble into specific supramolecular structures. This could be achieved by introducing groups capable of forming hydrogen bonds or undergoing π-π stacking. The resulting materials could have interesting optical or electronic properties.
Molecular hybridization, which combines structural features from different bioactive molecules into a single compound, is a powerful rational design strategy. nih.gov For instance, incorporating a known pharmacophore into the this compound scaffold could lead to new compounds with desired biological activities. The design of tetralin-sulfonamide derivatives as anti-diabetics showcases this principle, where the sulfonamide moiety, a known pharmacologically active group, is a key feature. researchgate.net
Methodologies for High-Throughput Synthesis and Screening (Non-Clinical Focus)
To efficiently explore the vast chemical space made possible by the derivatization of the this compound scaffold, high-throughput synthesis and screening (HTS) methodologies are invaluable. These techniques allow for the rapid preparation and evaluation of large libraries of compounds.
High-Throughput Synthesis: Parallel synthesis techniques can be employed to create a library of derivatives in a spatially addressed format, such as in a 96-well plate. This involves the use of automated liquid handlers and reactors to perform a series of reactions on a small scale. For example, a diverse set of substituted benzoic acids could be reacted with a range of substituted aminopyridines in a parallel fashion to generate a library of N-pyridin-2-ylbenzamide derivatives. The synthesis of benzamide derivatives has been achieved through various methods, including the chlorination of benzoic acids followed by amidation, which could be adapted for a high-throughput workflow. nih.gov
High-Throughput Screening: Once a library of compounds is synthesized, HTS methods can be used to rapidly assess their properties. For non-clinical applications, this could involve screening for:
Catalytic Activity: Miniaturized catalytic reactions can be run in parallel, and the product formation can be monitored using techniques like UV-Vis spectroscopy, fluorescence, or mass spectrometry.
Binding Affinity: The ability of the derivatives to bind to specific metal ions or other target molecules can be assessed using methods such as fluorescence quenching assays or surface plasmon resonance.
Material Properties: The self-assembly properties of the compounds could be screened by techniques like dynamic light scattering or by observing changes in spectroscopic properties upon aggregation.
The integration of nanoscale, automated high-throughput synthesis with in-situ screening has the potential to greatly accelerate the discovery of new functional molecules. rsc.org
Potential Applications and Future Research Directions in Fundamental Chemical Science
Integration in Advanced Materials Science (e.g., Self-Assembly, Functional Polymers)
The unique combination of a planar benzamide (B126) group and a heterocyclic pyridine (B92270) ring in 2-ethylsulfanyl-N-pyridin-2-ylbenzamide provides a strong basis for its potential use in materials science. Benzamide and pyridine derivatives are known to participate in hydrogen bonding and π-π stacking interactions, which are crucial for the bottom-up construction of supramolecular assemblies.
Future research could explore the self-assembly properties of this compound in various solvents and on different substrates. The presence of the flexible ethylsulfanyl group could introduce a degree of conformational freedom, potentially leading to the formation of novel crystalline structures or liquid crystalline phases. The sulfur atom in the ethylsulfanyl moiety could also offer a site for coordination with metal ions, opening the possibility of creating metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or optical properties.
Furthermore, the incorporation of this compound as a monomeric unit into polymers could lead to the development of functional polymers. These materials might exhibit unique thermal, mechanical, or photophysical properties, depending on the polymer architecture and the influence of the pendant benzamide-pyridine-ethylsulfanyl groups. For instance, such polymers could be investigated for applications in organic electronics or as stimuli-responsive materials.
Prospects in Catalysis and Organocatalysis
The pyridine moiety within this compound is a key feature that suggests its potential in the field of catalysis. Pyridine and its derivatives are widely recognized for their ability to act as organocatalysts in a variety of chemical transformations. researchgate.netresearchgate.net They can function as Lewis bases, activating substrates through the formation of reactive intermediates.
Future studies could investigate the catalytic activity of this compound in reactions such as acylation, silylation, and other transformations where pyridine-based catalysts have shown efficacy. The electronic properties of the pyridine ring, and thus its catalytic activity, could be modulated by the benzamide and ethylsulfanyl substituents. Research into related N-(pyridin-2-yl)arylamides has shown that metal-organic frameworks incorporating these structures can act as efficient heterogeneous catalysts. researchgate.net This suggests that this compound could also serve as a ligand for the development of novel metal-based catalysts.
The sulfur atom of the ethylsulfanyl group might also play a role in catalysis, either by coordinating to a metal center or by participating directly in the catalytic cycle. This dual functionality of a nitrogen-containing heterocycle and a sulfur-containing side chain could lead to unique catalytic selectivities and efficiencies.
Development of Chemosensors and Molecular Probes
The benzamide-pyridine scaffold is a promising platform for the design of chemosensors and molecular probes. The nitrogen atoms in the pyridine ring and the amide linkage can act as binding sites for metal ions and other analytes. Upon binding, changes in the electronic structure of the molecule can lead to a detectable optical response, such as a change in fluorescence or color.
Benzamide-based fluorescent probes have been developed for various applications, including the detection of specific enzymes. nih.gov Similarly, pyridine derivatives have been successfully employed as fluorescent sensors for cations. The combination of these two functionalities in this compound suggests that it could be a valuable candidate for the development of new chemosensors.
Future research in this area would involve synthesizing this compound and evaluating its photophysical properties in the presence of a wide range of cations and anions. The selectivity and sensitivity of the compound as a sensor could be fine-tuned by further chemical modification. The sulfur atom could also be explored as an additional binding site, potentially leading to sensors with high affinity for soft metal ions.
Emerging Methodologies for Benzamide-Pyridine Compound Research
The exploration of this compound would benefit from and contribute to the development of new synthetic and characterization methodologies for this class of compounds. While general methods for the synthesis of benzamides and the functionalization of pyridines are well-established, the specific combination of substituents in this molecule may require novel synthetic strategies. nih.govmdpi.comnih.gov
Future synthetic research could focus on efficient, one-pot procedures for the preparation of this compound and its derivatives. This could involve the development of new coupling reactions or the use of advanced catalytic systems. The synthesis of related benzamides substituted with pyridine-linked moieties has been achieved through multi-step reactions including esterification, cyanation, cyclization, and aminolysis. mdpi.comnih.gov
In terms of characterization, advanced spectroscopic and crystallographic techniques would be essential to fully understand the structure and properties of this compound. Computational modeling and theoretical calculations could also play a crucial role in predicting its behavior and guiding experimental design. The development of a robust synthetic route and a thorough characterization of this compound would provide a valuable foundation for its exploration in the potential applications outlined above.
Q & A
Q. What are the established synthetic routes for 2-ethylsulfanyl-N-pyridin-2-ylbenzamide, and what analytical methods confirm its structural integrity?
- Methodology : The compound can be synthesized via a two-step protocol:
Thiocyanate Intermediate Formation : React ortho-substituted benzoyl chloride (e.g., 2-ethylsulfanylbenzoyl chloride) with potassium thiocyanate in acetone to generate the corresponding isothiocyanate intermediate.
Amine Condensation : Condense the intermediate with 2-aminopyridine under reflux conditions in a polar aprotic solvent (e.g., DMF or THF).
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
-
Analytical Validation :
-
IR Spectroscopy : Confirm the presence of C=O (~1650–1700 cm⁻¹), C=S (~1250–1350 cm⁻¹), and NH stretches (~3200–3400 cm⁻¹) .
-
NMR : Characteristic signals for pyridyl protons (δ 7.5–8.5 ppm) and ethylsulfanyl protons (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .
-
Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values.
- Example Data Table :
| Analytical Method | Key Peaks/Data | Assignment |
|---|---|---|
| IR (KBr) | 1675 cm⁻¹ | C=O stretch |
| ¹H NMR (CDCl₃) | δ 8.3 (d, 1H) | Pyridyl H |
Q. How can elemental analysis and spectroscopic techniques validate the purity and identity of this compound?
- Methodology :
- Elemental Analysis : Compare experimental vs. theoretical percentages (e.g., C: 62.1%, H: 5.2%, N: 9.7%, S: 11.0%).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ peak (e.g., m/z 289.0824 for C₁₄H₁₃N₂OS₂).
- HPLC-PDA : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area).
Advanced Research Questions
Q. What experimental design considerations optimize the synthetic yield of this compound?
- Methodology :
- Design of Experiments (DoE) : Vary solvent (acetone vs. DMF), temperature (25°C vs. reflux), and stoichiometry (1:1 to 1:1.2 amine:isothiocyanate).
- Statistical Analysis : Use ANOVA to identify significant factors (e.g., reflux increases yield by 20% vs. room temperature) .
- Example Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Acetone, 25°C | 62 | 89 |
| DMF, Reflux | 85 | 95 |
Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of this compound?
- Methodology :
- Crystallization : Grow crystals via slow evaporation (e.g., ethanol/water).
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.
- Refinement : Apply SHELXL-2018 for structure solution, refining anisotropic displacement parameters and validating with R₁ (<5%) and wR₂ (<12%) .
- Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| R₁ (all data) | 0.042 |
| C–S Bond Length | 1.78 Å |
Q. How are discrepancies between computational predictions and crystallographic data reconciled for this compound?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level.
- Validation : Compare bond lengths (e.g., C=O: 1.22 Å calc. vs. 1.24 Å expt.) and torsional angles (<5° deviation). Adjust basis sets or solvent models to improve agreement .
Q. What strategies mitigate side reactions during thiourea intermediate formation in derivatives of this compound?
- Methodology :
- Protecting Groups : Use Boc for pyridyl NH to prevent unwanted nucleophilic attacks.
- Low-Temperature Control : Conduct reactions at 0–5°C to suppress thiourea dimerization.
- In Situ Monitoring : Track reaction progress via TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
